

# 2-(Methylamino)ethanol as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 2-(Methylamino)ethanol as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-(Methylamino)ethanol**, also known as N-Methylethanolamine (NMEA), a versatile precursor in organic synthesis. Its unique bifunctional nature, possessing both a secondary amine and a primary hydroxyl group, makes it an invaluable building block for a wide array of complex molecules, particularly in the pharmaceutical and specialty chemical industries.[1][2] This document details its physicochemical properties, core synthetic applications, experimental protocols, and its role in the development of therapeutic agents.

## **Physicochemical Properties**

**2-(Methylamino)ethanol** is a clear, colorless to light yellow, viscous liquid with a characteristic fishy or amine-like odor.[3][4] Its miscibility with water and solubility in alcohols stems from the polar amine and hydroxyl functional groups, which allow for hydrogen bonding.[5] Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(Methylamino)ethanol

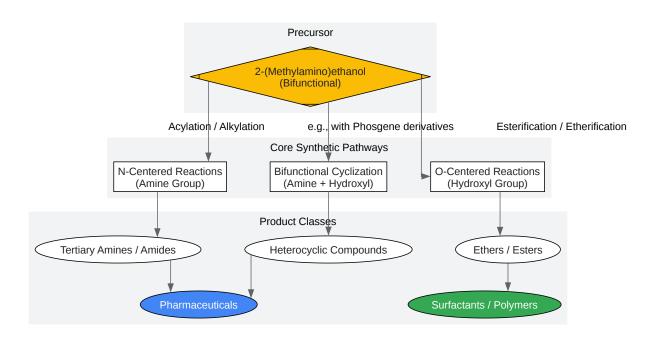


Property	Value	
CAS Number	109-83-1[3]	
Molecular Formula	C <sub>3</sub> H <sub>9</sub> NO[1]	
Molecular Weight	75.11 g/mol [3]	
Melting Point	-3 °C to -5 °C[1]	
Boiling Point	159 °C[1][4]	
Density	0.935 g/mL at 25 °C[1][4]	
Refractive Index (n <sup>20</sup> /D)	1.439[1][4]	
Flash Point	76 °C (168.8 °F) - closed cup[6]	
Water Solubility	Miscible[1][5]	
logP	-0.91 to -0.94[3][4]	
рКа	9.88 (+1) at 25 °C[4]	

## **Core Applications in Organic Synthesis**

The dual functionality of **2-(Methylamino)ethanol** allows it to participate in a wide range of chemical reactions, making it a crucial intermediate for synthesizing diverse molecular architectures.[2]





Click to download full resolution via product page

Caption: Synthetic pathways originating from **2-(Methylamino)ethanol**.

### Reactions at the Amine Center: Acylation and Alkylation

The secondary amine group is a versatile nucleophile. It readily reacts with acylating and alkylating agents.

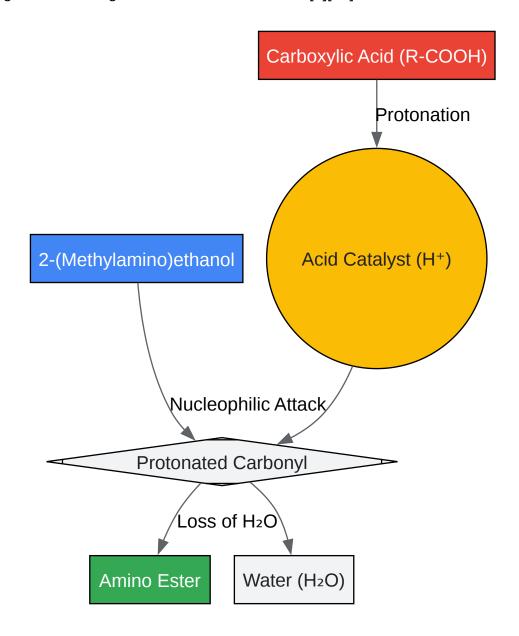
Acylation: Reaction with acid chlorides or anhydrides yields N-methyl-N-(2-hydroxyethyl)amides. These amides are utilized as neutral surfactants and can act as flow improvers in heavy oils.[7]



Alkylation: The amine can be further alkylated to produce tertiary amines. A key industrial example is the methylation of 2-(Methylamino)ethanol to form Dimethylethanolamine (DMEA), a precursor for pharmaceuticals, corrosion inhibitors, and a curing agent for polyurethanes and epoxy resins.[7][8]

### Reactions at the Hydroxyl Center: Esterification

The primary alcohol group undergoes esterification with carboxylic acids, typically under acidic catalysis (Fischer Esterification).[9] This reaction is reversible and can be driven to completion by removing water or using an excess of one reactant.[9][10]



Click to download full resolution via product page



Caption: Fischer Esterification using 2-(Methylamino)ethanol.

### **Synthesis of Heterocycles**

The presence of both an amine and a hydroxyl group in a 1,2-relationship makes **2- (Methylamino)ethanol** an excellent precursor for synthesizing heterocyclic compounds. For example, it can react with carbon disulfide to produce N-methyl-2-thiazolidinethione.[7]

### The Kabachnik-Fields Reaction

**2-(Methylamino)ethanol** is an effective substrate in the Kabachnik–Fields (phospha-Mannich) reaction, a three-component condensation of an amine, a carbonyl compound (like paraformaldehyde), and a dialkyl phosphite. This reaction is a powerful method for synthesizing  $\alpha$ -aminophosphonates, which are phosphorus analogs of  $\alpha$ -amino acids with potential biological activity.[11] Microwave-assisted, solvent-free conditions have been optimized for this transformation, yielding N-2-hydroxyethyl- $\alpha$ -aminophosphonate derivatives in high conversion. [11]

## **Role in Pharmaceutical Synthesis**

**2-(Methylamino)ethanol** is a key building block for numerous therapeutic agents.[1][2][5] Its structure forms the core of the side chains found in many established drugs.

- Antihistamines and Antidepressants: It is a precursor in the multi-step synthesis of the antihistamine and antidepressant mianserin (Tolvin).[7]
- Analgesics: It serves as an intermediate in the synthesis of the non-opioid analgesic
  Nefopam.[7]
- General Building Block: The amino-alcohol motif it provides is crucial for various classes of drugs, including beta-blockers and local anesthetics.[12]

## **Experimental Protocols**

The following protocols are representative examples of synthetic transformations using **2- (Methylamino)ethanol** as a precursor.



## Protocol: Fischer Esterification of Hexanoic Acid with 2-(Methylamino)ethanol

This protocol is adapted from kinetic studies on the uncatalyzed esterification of amino alcohols.[13]

Objective: To synthesize 2-(methylamino)ethyl hexanoate.

### Materials:

- Hexanoic acid
- 2-(Methylamino)ethanol
- Toluene (solvent)
- Anhydrous sodium sulfate (drying agent)
- Standard laboratory glassware for reflux and extraction

### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine hexanoic acid (1.0 eq) and 2-(Methylamino)ethanol (1.1 eq) in toluene (approx. 0.5 M concentration).
- Heat the mixture to reflux (approx. 111 °C). Monitor the reaction progress by collecting the water by-product in the Dean-Stark trap.
- Continue refluxing until no more water is collected or until TLC/GC-MS analysis indicates the consumption of the limiting reagent. The uncatalyzed reaction is notably faster than with simple alcohols like 1-hexanol due to intramolecular activation by the amine group.[13]
- After completion, cool the reaction mixture to room temperature.
- Wash the organic phase sequentially with a saturated sodium bicarbonate solution to remove unreacted acid, followed by brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
- Purify the product via column chromatography or distillation as required.

## Protocol: Microwave-Assisted Kabachnik-Fields Reaction

This protocol is based on the optimized, solvent-free synthesis of N-hydroxyethyl-N-methyl- $\alpha$ -aminophosphonates.[11]

Objective: To synthesize diethyl ((2-hydroxyethyl)(methyl)amino)methylphosphonate.

#### Materials:

- **2-(Methylamino)ethanol** (1.0 eq)
- Paraformaldehyde (1.0 eq)
- Diethyl phosphite (1.0 eq)
- Microwave reactor vial

### Procedure:

- Place **2-(Methylamino)ethanol**, paraformaldehyde, and diethyl phosphite in a microwave reactor vial equipped with a magnetic stir bar.
- Seal the vial and place it in a microwave reactor.
- Irradiate the mixture at 80 °C for 20 minutes with stirring.[11] This condition was shown to drive the reaction to full conversion.[11]
- Monitor the reaction using  $^{31}P$  NMR spectroscopy to confirm the formation of the desired  $\alpha$ -aminophosphonate and the disappearance of the diethyl phosphite starting material.
- After the reaction is complete, the resulting mixture can be used directly or purified if necessary. The study noted a 95:5 ratio of the desired product to a side product from the



alcoholysis of diethyl phosphite.[11]

### **Spectroscopic Data**

The structure of **2-(Methylamino)ethanol** can be confirmed by standard spectroscopic methods.

Table 2: Representative <sup>1</sup>H NMR Data

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-OH, -NH	~3.24	broad s	2H
-CH <sub>2</sub> -O-	~3.65	t	2H
-CH <sub>2</sub> -N-	~2.70	t	2H
-СНз	~2.44	S	3H

Note: Data is based on spectra in CDCl<sub>3</sub>.[14] Shifts and multiplicities can vary with solvent and concentration.

## Safety and Handling

**2-(Methylamino)ethanol** is a combustible liquid and is harmful if swallowed or in contact with skin.[15] It causes severe skin burns and eye damage and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child. Handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and eye protection.[6] It is incompatible with strong oxidizing agents.[1][4]

### Conclusion

**2-(Methylamino)ethanol** is a cornerstone precursor in modern organic synthesis. Its bifunctional character provides a direct and efficient route to a multitude of valuable compounds, from industrial surfactants and polymers to complex, life-saving pharmaceuticals. A thorough understanding of its reactivity, as outlined in this guide, allows researchers and drug development professionals to leverage its full potential in creating novel molecular entities.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-(Methylamino)ethanol | C3H9NO | CID 8016 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-(Methylamino)ethanol = 98 109-83-1 [sigmaaldrich.com]
- 7. N-Methylethanolamine Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. Ch27: RCO2H to RCO2R' (review) [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-(Methylamino)ethanol | High Purity | For Research Use [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]
- 15. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [2-(Methylamino)ethanol as a precursor in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044016#2-methylamino-ethanol-as-a-precursor-inorganic-synthesis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com